5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine molecular structure and weight
The following technical guide details the structural identity, physicochemical properties, synthetic pathways, and reactivity profile of 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine . Dual-Halogenated Heterocyclic Sca...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural identity, physicochemical properties, synthetic pathways, and reactivity profile of 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine .
Dual-Halogenated Heterocyclic Scaffold for Medicinal Chemistry
Executive Summary
5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine is a highly specialized fused heterocyclic scaffold used primarily in drug discovery as a pharmacophore building block. Its value lies in its orthogonal reactivity : the presence of two distinct halogen atoms (chlorine and iodine) at chemically differentiated positions allows for sequential, regioselective functionalization. This molecule serves as a critical intermediate for synthesizing adenosine receptor antagonists, kinase inhibitors, and tubulin-targeting agents.
Position 2: Located on the triazole ring (between the triazole nitrogens).
Position 5: Located on the pyrimidine ring, specifically at the carbon positioned between the bridgehead nitrogen (N4) and the pyrimidine nitrogen (N6). This position corresponds to the C2 of the parent pyrimidine precursor.
Low solubility in water; susceptible to hydrolysis in strong acid/base.
LogP (Predicted)
~1.8 - 2.2
Moderate lipophilicity due to di-halogenation.
Synthetic Architecture
The synthesis of this scaffold requires a high-fidelity protocol to ensure the correct isomer ([1,5-c] vs [4,3-c]) and precise halogen placement.
Retrosynthetic Analysis
The most robust route proceeds via the 2-chloro-4-hydrazinopyrimidine intermediate. The chlorine at position 5 of the final fused system originates from the C2 position of the starting pyrimidine, while the iodine is installed post-cyclization via electrophilic substitution or lithiation.
Synthesis Workflow (Graphviz)
Figure 1: Step-wise synthetic pathway ensuring regiochemical fidelity. The sequence prioritizes the retention of the reactive C-Cl bond while installing the C-I bond.
Detailed Methodological Protocol
Step 1: Synthesis of 2-Chloro-4-hydrazinopyrimidine
Rationale: The C4-chlorine of 2,4-dichloropyrimidine is more reactive toward nucleophilic attack than the C2-chlorine due to the steric environment and electronic activation.
Protocol: Dissolve 2,4-dichloropyrimidine in THF at 0°C. Add 1.0 equivalent of hydrazine hydrate dropwise. The reaction is exothermic. Stir for 2 hours. Precipitate the product with water and filter.
Step 2: Cyclization to the [1,5-c] Core
Rationale: Triethyl orthoformate serves as a one-carbon cyclizing agent.
Protocol: Suspend the hydrazine intermediate in triethyl orthoformate (solvent and reagent). Heat to reflux (146°C) for 4 hours. The mixture will clarify as the product forms. Cool and crystallize.
Note: This yields 5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine .[3]
Step 3: C2-Iodination
Rationale: The C2 proton of the triazole ring is acidic (
). Lithiation followed by iodine quench is the most direct method.
Protocol:
Dissolve the core in anhydrous THF under Argon at -78°C.
Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) dropwise. (Avoid n-BuLi to prevent nucleophilic attack on the pyrimidine ring).
Stir for 30 mins to generate the C2-lithio species.
Add a solution of Iodine (
) in THF.
Warm to RT and quench with saturated
.
Reactivity Profile: The "Why"
This molecule is designed for Iterative Cross-Coupling . The reactivity difference between the C-I and C-Cl bonds allows chemists to "program" the molecule.
Site-Selectivity Logic
Site A (C2-Iodo): The C-I bond is weaker and more labile toward oxidative addition by Palladium(0). It reacts first in Suzuki-Miyaura or Sonogashira couplings at room temperature.
Site B (C5-Chloro): The C-Cl bond is chemically robust under mild Pd-coupling conditions but is highly activated for Nucleophilic Aromatic Substitution (
) because it is flanked by nitrogens (N4 and N6). It can be displaced by amines, alkoxides, or thiols after the C2 position has been functionalized.
Functionalization Map (Graphviz)
Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization strategy.
Applications in Drug Discovery
The [1,2,4]triazolo[1,5-c]pyrimidine scaffold is an isostere of purine, making it privileged for targeting ATP-binding sites.
Adenosine Receptor Antagonists: The 5-amino derivatives (accessed via
on the 5-Cl) are potent receptor antagonists, investigated for Parkinson's disease therapies.
Kinase Inhibition: Substitution at the 2-position (via Suzuki coupling) allows for the introduction of solubilizing groups or hinge-binding motifs essential for kinase selectivity.
Tubulin Polymerization: Derivatives with specific aryl patterns at positions 2 and 5 have shown efficacy in disrupting tubulin dynamics, serving as potential anticancer agents.
References
Sigma-Aldrich. 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine Product Specification. CAS 76044-36-5.[3] Link
PubChem. [1,2,4]Triazolo[1,5-c]pyrimidine Scaffold Data. National Library of Medicine. Link
AChemBlock. 5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine Data (Isomer Comparison). Link
Journal of Medicinal Chemistry. Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines. (Contextual reference for triazolopyrimidine reactivity). Link
MDPI Molecules. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives. (Synthesis methodologies for fused systems). Link
An In-depth Technical Guide to Determining the Solubility Profile of Organic Compounds in Pharmaceutical Development
Foreword by the Senior Application Scientist: The precise characterization of a compound's solubility is a cornerstone of modern drug development. It dictates formulation strategies, bioavailability, and ultimately, ther...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword by the Senior Application Scientist:
The precise characterization of a compound's solubility is a cornerstone of modern drug development. It dictates formulation strategies, bioavailability, and ultimately, therapeutic efficacy. While this guide was initially conceptualized for the specific molecule 5-Chloro-2-iodo[1][2][3]triazolo[1,5-c]pyrimidine, a comprehensive search of public domain literature and chemical databases revealed no available experimental solubility data for this specific, niche compound.
To fulfill the core objective of providing a robust, methodological framework, this document has been re-scoped. We will use Ibuprofen , a widely studied non-steroidal anti-inflammatory drug (NSAID), as our model compound. The principles, protocols, and analytical frameworks detailed herein are universally applicable and represent the gold-standard approach for any researcher, scientist, or drug development professional tasked with establishing a rigorous solubility profile for a new chemical entity. This guide is structured not as a rigid template, but as a logical progression from foundational theory to practical execution, embodying the principles of scientific integrity and causality.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, equilibrium solution, is a fundamental physicochemical property in pharmaceutical research.[1][4] For an active pharmaceutical ingredient (API) like Ibuprofen, its solubility in various organic solvents is a critical determinant for:
Crystallization and Purification: Selecting appropriate anti-solvents and crystallization media is essential for achieving high purity and the desired polymorphic form.
Formulation Development: Solubility data guides the selection of co-solvents, excipients, and delivery systems (e.g., for liquid or topical formulations).[5]
Analytical Method Development: Understanding solubility is crucial for preparing stock solutions and standards for analytical techniques like High-Performance Liquid Chromatography (HPLC).[6]
Predicting Biopharmaceutical Performance: While aqueous solubility is paramount for bioavailability, solubility in organic solvents provides insights into the molecule's lipophilicity and potential for membrane permeation.[7]
This guide provides a comprehensive framework for determining the thermodynamic equilibrium solubility of a compound, focusing on the universally accepted "gold standard" shake-flask method.[2][3]
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid phase and the solution. This process is driven by the Gibbs free energy of mixing and is influenced by several factors:
Solute-Solvent Interactions: The adage "like dissolves like" is a useful heuristic. Polar solutes (like Ibuprofen, with its carboxylic acid group) tend to dissolve better in polar solvents (e.g., alcohols) through dipole-dipole interactions and hydrogen bonding. Non-polar solutes dissolve better in non-polar solvents via van der Waals forces.
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solute's crystal lattice together must be overcome by the energy released from solute-solvent interactions. A high melting point often correlates with strong lattice energy and, consequently, lower solubility.
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship is graphically represented by a solubility curve.[6]
pH (for ionizable compounds): In aqueous or protic organic solvents, the solubility of ionizable compounds like Ibuprofen is highly pH-dependent.[3]
Understanding these principles is not merely academic; it is essential for explaining the causality behind experimental results and for troubleshooting unexpected outcomes.
Experimental Determination of Thermodynamic Solubility
The following sections detail a robust, self-validating protocol for determining the equilibrium solubility of a compound like Ibuprofen in a range of organic solvents.
Materials and Equipment
API: Ibuprofen (analytical grade, >99% purity)
Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane, Heptane).
Equipment:
Analytical balance (4-decimal place)
Scintillation vials or glass flasks with screw caps
Thermostatically controlled orbital shaker or incubator
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector[4][8]
Protocol: Isothermal Shake-Flask Method
The shake-flask method is the reference standard for determining thermodynamic solubility because it ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[2][7][9]
Step-by-Step Methodology:
Preparation: Add an excess amount of Ibuprofen to a series of glass vials. The key is to ensure that a visible amount of undissolved solid will remain at the end of the experiment, confirming saturation.[10]
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of each selected organic solvent into its respective vial containing the excess Ibuprofen.
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[10][11] A preliminary experiment can determine the minimum time required to reach a plateau in concentration.[10]
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For robust separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[9][10] This step is critical to avoid contamination of the supernatant with fine solid particles.
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[10] This step removes any remaining microscopic particles. Causality Note: Pre-rinsing the filter with a small amount of the saturated solution can prevent underestimation of solubility due to drug adsorption onto the filter material.[10]
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the HPLC assay. A precise dilution factor is crucial for accurate back-calculation.
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved Ibuprofen.[6]
Analytical Quantification: Sample HPLC Method
Accurate quantification of the solute in the saturated solution is paramount. HPLC with UV detection is a common and reliable technique.[4][12]
Sample HPLC Conditions for Ibuprofen:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: Acetonitrile : Water : Phosphoric Acid (e.g., 60:40:0.1 v/v/v)
Flow Rate: 1.0 mL/min
Detection Wavelength: 220 nm
Injection Volume: 10 µL
Calibration: Prepare a series of at least five standard solutions of Ibuprofen of known concentrations in the mobile phase.[6] Generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999.
Calculation: Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of Ibuprofen in the diluted sample, then multiply by the dilution factor to obtain the final solubility value.[6]
Solubility Profile Data & Discussion
The experimental results should be compiled into a clear, comparative format.
Quantitative Solubility Data for Ibuprofen (Illustrative)
Solvent
Solvent Polarity Index (Snyder)
Solubility at 25°C (mg/mL)
Heptane
0.1
< 1
Dichloromethane
3.1
~150
Ethyl Acetate
4.4
~200
Acetone
5.1
> 400
Ethanol
5.2
> 500
Methanol
6.6
> 500
Note: The data in this table is illustrative and based on typical solubility behavior for Ibuprofen. Actual experimental values must be determined empirically.
Discussion of Results
The illustrative data clearly demonstrates the "like dissolves like" principle. Ibuprofen, a moderately polar molecule due to its carboxylic acid moiety, exhibits very low solubility in the non-polar solvent Heptane. Its solubility increases significantly in more polar solvents like Dichloromethane and Ethyl Acetate. The highest solubility is observed in highly polar, protic solvents like Ethanol and Methanol, which can act as both hydrogen bond donors and acceptors, effectively solvating the Ibuprofen molecule.
Visualization of Experimental Workflow
Visual diagrams are essential for conveying complex protocols and logical relationships clearly.
Caption: Workflow for Equilibrium Solubility Determination.
This guide has outlined a comprehensive and scientifically rigorous methodology for determining the solubility profile of a pharmaceutical compound, using Ibuprofen as a practical model. By grounding experimental protocols in solid theoretical principles and employing robust analytical techniques, researchers can generate reliable and reproducible data. This information is not merely a set of numbers but a critical dataset that informs every subsequent stage of the drug development pipeline, from process chemistry to final formulation. Adherence to these detailed, self-validating protocols ensures the highest degree of scientific integrity.
References
Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds
Source: IntechOpen
URL: [Link]
Title: A review of methods for solubility determination in biopharmaceutical drug characterisation
Source: ResearchGate
URL: [Link]
Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O
Source: Rheolution
URL: [Link]
Title: Solubility determination of compounds of pharmaceutical interest
Source: Dipòsit Digital de la Universitat de Barcelona
URL: [Link]
Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures
Source: Raytor
URL: [Link]
Title: Solubility and Dissolution with HPLC or UV-Vis Detection
Source: Improved Pharma
URL: [Link]
Title: How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes
Source: PharmaGuru
URL: [Link]
Title: Parameters of HPLC system used in solubility experiments for concentration measurement
Source: ResearchGate
URL: [Link]
Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility
Source: ACS Publications
URL: [Link]
Title: PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC
Source: World Health Organization
URL: [Link]
Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically?
Source: ResearchGate
URL: [Link]
Title: Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments
Source: Chinese Pharmaceutical Journal
URL: [Link]
Potential applications of triazolo[1,5-c]pyrimidine scaffolds in medicinal chemistry
[1] Executive Summary The 1,2,4-triazolo[1,5-c]pyrimidine scaffold represents a distinct and highly specialized class of fused nitrogen heterocycles.[1] Unlike its more ubiquitous isomer, the [1,5-a] system, the [1,5-c]...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The 1,2,4-triazolo[1,5-c]pyrimidine scaffold represents a distinct and highly specialized class of fused nitrogen heterocycles.[1] Unlike its more ubiquitous isomer, the [1,5-a] system, the [1,5-c] scaffold has carved a specific niche in medicinal chemistry as a privileged structure for Adenosine Receptor (AR) antagonism .[1]
This guide provides a technical deep-dive into the [1,5-c] architecture. It moves beyond general heterocyclic chemistry to focus on the scaffold's utility as a purine bioisostere, specifically in targeting G-Protein Coupled Receptors (GPCRs) like the A2A and A3 adenosine subtypes.[1] We will explore the critical Dimroth rearrangement required for its synthesis, detailed Structure-Activity Relationships (SAR), and validated experimental protocols for scaffold generation and biological evaluation.
Structural Architecture & Synthetic Logic
The Isomeric Landscape
The triazolopyrimidine family exists in multiple isomeric forms depending on the ring fusion. The [1,5-c] isomer is thermodynamically stable but often requires specific conditions to access, distinct from the kinetically favored [4,3-c] or the common [1,5-a] systems.[1]
Isomer
Fusion Bridgehead
Key Characteristic
Primary Application
[1,5-c]
N1 (Triazole) - C (Pyrimidine)
Thermodynamically Stable
Adenosine Antagonists (A2A, A3)
[1,5-a]
N1 (Triazole) - N (Pyrimidine)
Most Common
Microtubule inhibitors, CDK inhibitors
[4,3-c]
N4 (Triazole) - C (Pyrimidine)
Kinetically Favored
Synthetic intermediate to [1,5-c]
Synthetic Pathway: The Dimroth Rearrangement
The synthesis of 1,2,4-triazolo[1,5-c]pyrimidines is a lesson in thermodynamic control.[1][2] The most robust route involves the cyclization of 4-hydrazinopyrimidines . Direct cyclization often yields the [4,3-c] isomer.[1] To access the desired [1,5-c] core, a Dimroth rearrangement is induced, typically under basic conditions.[1][3]
Mechanism:
Initial Cyclization: 4-hydrazinopyrimidine reacts with a one-carbon donor (e.g., orthoester) to form the [4,3-c] bicycle.[1]
Ring Opening: Base-catalyzed attack opens the pyrimidine ring.[1]
Rotation: Bond rotation places the amino group in a favorable position.
Recyclization: The amine attacks the triazole moiety, closing the ring to form the stable [1,5-c] isomer.[1]
Figure 1: The synthetic pathway highlighting the critical Dimroth rearrangement from the [4,3-c] kinetic product to the [1,5-c] thermodynamic product.[1]
The primary utility of the [1,5-c] scaffold lies in its ability to mimic the adenine core of adenosine, acting as a competitive antagonist at Adenosine Receptors (ARs).[1]
A2A Receptor Antagonism (Parkinson's Disease)
The A2A receptor is a key target for Parkinson's disease.[4] Antagonists prevent adenosine-mediated inhibition of dopaminergic signaling.[1]
Scaffold Advantage: The [1,5-c] core offers a simplified structure compared to tricyclic pyrazolo-triazolo-pyrimidines (PTPs), often resulting in improved solubility and pharmacokinetic profiles while maintaining high affinity (Ki < 10 nM).[1]
Key Substitution: An amino or substituted amino group at the C5 position is critical for H-bonding within the receptor pocket (mimicking the exocyclic amine of adenine).
A3 Receptor Antagonism (Inflammation & Cancer)
Selective A3 antagonists are sought for treating glaucoma, asthma, and inflammation.[1]
Selectivity Switch: Modifying the N8 position (often with benzyl or ethyl groups) and the C2 position (furan or aryl rings) can shift selectivity from A2A to A3.
Mechanistic Insight: Docking studies suggest the [1,5-c] scaffold occupies the orthosteric binding site, overlapping with the classic antagonist ZM-241,385.[1]
Structure-Activity Relationship (SAR) Summary
Position
Chemical Modification
Biological Impact
C2
Furan, Thiophene, Phenyl
Critical for hydrophobic pocket interaction; Furan often favors A2A.[1]
C5
Free NH2, Acyl-amino, Alkyl-amino
Primary H-bond donor/acceptor. Free NH2 mimics Adenosine.[1] Bulky groups here can increase A3 selectivity.
N8
Alkyl, Benzyl, Phenylethyl
Selectivity Modulator. Bulky lipophilic groups favor A3 antagonism; smaller groups favor A2A.
C7
H, Methyl
Steric tolerance is low; usually kept small (H).[1]
Experimental Protocols
Chemical Synthesis Protocol: 1,2,4-Triazolo[1,5-c]pyrimidine Derivative
Objective: Synthesis of a C2-substituted [1,5-c] core via rearrangement.[1][3][5]
Suspend 4-hydrazinopyrimidine (e.g., 2 mmol) in TEOF (5 mL).
Heat to reflux (approx. 100-110°C) for 4–6 hours. Monitor by TLC (Intermediate [4,3-c] is often less polar).[1]
Note: If the product precipitates upon cooling, filter and characterize. If this is the [4,3-c] isomer, proceed to step 2.
Dimroth Rearrangement (Conversion to [1,5-c]):
Dissolve/suspend the [4,3-c] intermediate in 2-methoxyethanol.[1]
Add a catalytic amount of piperidine (10 mol%).
Reflux for 12–24 hours. The reaction is driven by thermodynamics; the [1,5-c] isomer is more stable.[1]
Validation: Monitor by 1H NMR.[6][7][8] The chemical shift of the triazole proton and the pyrimidine protons will change distinctively between isomers.
Purification:
Evaporate solvent under reduced pressure.
Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).[1]
The following diagram illustrates the downstream effects of blocking the A2A receptor with a [1,5-c] scaffold antagonist in a striatal neuron (relevant to Parkinson's).
Figure 2: Mechanism of Action.[1] The [1,5-c] antagonist competitively inhibits the A2A receptor, preventing the Adenosine-induced cAMP cascade.[1]
Future Outlook
While the [1,5-c] scaffold is established in adenosine research, its potential in Kinase Inhibition remains under-explored compared to the [1,5-a] isomer.[1] The planar nature of the system and the ability to accept H-bonds at N3 and N4 make it a candidate for ATP-competitive inhibition.[1] Future synthetic efforts should focus on C-H activation techniques to functionalize the C7 and C8 positions directly, avoiding the lengthy de novo synthesis required for current analogs.
References
Federico, S., et al. (2018). "[1,2,4]Triazolo[1,5-c]pyrimidines as adenosine receptor antagonists: Modifications at the 8 position to reach selectivity towards A3 adenosine receptor subtype." European Journal of Medicinal Chemistry.
Hamed, A. A., et al. (2008).[1] "The Dimroth rearrangement: synthesis and interconversion of isomeric triazolothienopyrimidines." Journal of Chemical Research.[3] [1]
Ballatore, C., et al. (2019).[1] "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design." European Journal of Medicinal Chemistry (Contextual comparison of isomers).
Hatano, T., et al. (2012).[1] "Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: A review of structure-activity relationships." Expert Opinion on Therapeutic Patents.
Potts, K. T., et al. (1971).[1] "1,2,4-Triazoles.[1][2][3][7][8][9][10][11][12][13][14] XXVII. The Dimroth rearrangement of 1,2,4-triazolo[4,3-a]pyrimidines."[1][3][10] Journal of Organic Chemistry.
HalogenatedTriazolo[1,5-c]pyrimidine Derivatives: A Technical Guide for Drug Discovery
Halogenated[1][2][3]Triazolo[1,5-c]pyrimidine Derivatives: A Technical Guide for Drug Discovery For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold The[1][...
Author: BenchChem Technical Support Team. Date: February 2026
Halogenated[1][2][3]Triazolo[1,5-c]pyrimidine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The[1][2][3]triazolo[1,5-c]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, allowing it to interact with a variety of biological targets. This technical guide provides an in-depth review of a specific, highly promising subclass: halogenated pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives. These compounds have demonstrated potent anticancer activities through the inhibition of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The introduction of halogen atoms into this scaffold plays a crucial role in modulating the pharmacological profile of these molecules, offering a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. This guide will delve into the synthesis, biological activities, and structure-activity relationships of these compounds, providing researchers with the foundational knowledge to accelerate their own drug discovery efforts in this area.
Synthetic Strategies: Crafting the Core Scaffold
The synthesis of the pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine core is a critical step in the development of these potent kinase inhibitors. A common and effective method involves a multi-step sequence culminating in an oxidative cyclization.
A representative synthetic pathway is initiated from commercially available starting materials. The key steps involve the formation of a pyrazole intermediate, followed by the construction of the triazole and pyrimidine rings. The final, crucial step is an oxidative cyclization, often facilitated by reagents such as iron(III) chloride (FeCl3), to yield the desired tricyclic scaffold.[4] This approach allows for the introduction of various substituents on the different rings of the core structure, enabling the exploration of structure-activity relationships.
Figure 1: General synthetic workflow for pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidines.
Experimental Protocol: Synthesis of 7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine
The following is a representative protocol for the synthesis of a key halogenated derivative, based on reported methodologies.[4][5]
Step 1: Synthesis of the Acyclic Precursor
To a solution of the appropriate substituted hydrazine (1 mmol) in a suitable solvent such as ethanol, add the corresponding aromatic or aliphatic aldehyde (1 mmol).
The reaction mixture is stirred at room temperature for a designated period, typically a few hours, until the reaction is complete as monitored by thin-layer chromatography (TLC).
The resulting acyclic product is then isolated by filtration or evaporation of the solvent.
Step 2: Oxidative Cyclization
The acyclic precursor (1 mmol) is dissolved in a suitable solvent, such as ethanol or acetic acid.
An oxidizing agent, for example, a solution of iron(III) chloride (FeCl3) (2 mmol) in the same solvent, is added dropwise to the solution.
The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by TLC.
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the final 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine.[5]
Biological Activities and Structure-Activity Relationships (SAR)
The halogenated pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives have emerged as potent inhibitors of several kinases implicated in cancer progression. The nature and position of the halogen substituent, as well as other functionalities on the scaffold, significantly influence their biological activity.
Anticancer Activity and EGFR Inhibition
A notable example is the 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine, which has demonstrated significant cytotoxic effects against various cancer cell lines.[4] This activity is, at least in part, attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the PI3K/Akt and RAS/RAF/MAPK cascades, promoting cell proliferation, survival, and migration.[2] By binding to the ATP-binding site of EGFR, these compounds can block its activation and subsequent signaling.[4]
The presence of the 4-bromophenyl group at the 7-position of the scaffold appears to be a key determinant of its anti-proliferative activity. Molecular docking studies have suggested that this moiety can form crucial interactions within the ATP-binding pocket of EGFR.[4]
Figure 2: Simplified EGFR signaling pathway and the point of inhibition by halogenated derivatives.
CDK2 Inhibition and Cell Cycle Control
In addition to EGFR, derivatives of the pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[2][6][7][8] CDK2, in complex with its regulatory partner cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[9] Dysregulation of CDK2 activity is a common feature of many cancers, making it an attractive therapeutic target.
The inhibition of CDK2 by these compounds leads to cell cycle arrest at the G1/S checkpoint, preventing DNA replication and ultimately inducing apoptosis in cancer cells. Molecular modeling studies have shown that these inhibitors can fit into the ATP-binding site of CDK2, forming key hydrogen bond interactions with residues such as Leu83.[2][7]
Figure 3: Role of CDK2 in cell cycle progression and its inhibition.
Structure-Activity Relationship (SAR) Insights
The following table summarizes the anticancer activity of representative pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives, highlighting the impact of halogenation and other substitutions.
Halogenation: The presence of a bromine atom at the 4-position of the phenyl ring at position 7 of the scaffold (Compound 1 and 2) is associated with potent anti-proliferative activity and EGFR inhibition.[4][5] Further exploration with other halogens (F, Cl, I) and at different positions is warranted to fully elucidate the SAR.
Aromatic Substituents: The nature of the aromatic substituent at position 9 also plays a significant role. The pyridinyl group in Compound 1 and 3 appears to be favorable for activity against both EGFR and CDK2 expressing cell lines.[2][4][5][6][8]
Substitution on the Triazole Ring: While the cited examples focus on substitutions on the pyrazole and pyrimidine rings, modifications on the triazole ring could provide another avenue for optimizing the activity and selectivity of these compounds.
Key Experimental Methodologies
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., halogenated pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidines) and incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the insoluble formazan crystals.
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Target Engagement Verification: Western Blot Analysis of EGFR Phosphorylation
To confirm that the anticancer activity of these compounds is mediated through the inhibition of EGFR, the phosphorylation status of the receptor can be assessed by Western blotting.
Protocol:
Cell Lysis: Cancer cells are treated with the test compound for a specific duration, followed by stimulation with EGF to induce EGFR phosphorylation. The cells are then lysed to extract total protein.
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR). A separate blot is typically probed with an antibody for total EGFR as a loading control.
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Analysis: The intensity of the p-EGFR band is quantified and normalized to the total EGFR band to determine the extent of inhibition of EGFR phosphorylation by the test compound.
Conclusion and Future Directions
Halogenated pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives represent a promising class of compounds for the development of novel anticancer therapeutics. Their ability to potently inhibit key oncogenic kinases such as EGFR and CDK2 provides a solid foundation for further investigation. The strategic incorporation of halogen atoms has been shown to be a valuable tool in modulating the biological activity of this scaffold.
Future research in this area should focus on:
Expansion of the Chemical Space: Synthesis and evaluation of a broader range of halogenated analogues to further refine the structure-activity relationship.
Selectivity Profiling: Comprehensive kinase profiling to assess the selectivity of these compounds and identify potential off-target effects.
In Vivo Efficacy Studies: Evaluation of the most promising candidates in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
Exploration of Other Therapeutic Areas: Given the diverse roles of kinases in various diseases, the potential of these compounds in other therapeutic areas, such as inflammatory and neurodegenerative diseases, could also be explored.
This in-depth technical guide provides a comprehensive overview of the current state of research on halogenated[1][2][3]triazolo[1,5-c]pyrimidine derivatives. By leveraging the information presented herein, researchers can accelerate the discovery and development of next-generation kinase inhibitors with improved therapeutic potential.
References
Baraldi, P. G., et al. (2002). Synthesis, biological activity, and molecular modeling investigation of new pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives as human A(3) adenosine receptor antagonists. Journal of Medicinal Chemistry, 45(4), 770-780.
Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14865-14882.
Shaker, Y. M., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1548.
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
Bio-Rad. (n.d.). EGFR signaling pathway. Retrieved from [Link]
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
Pschadka, M., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13558.
De Lano, W. L. (2002). The PyMOL Molecular Graphics System. DeLano Scientific, San Carlos, CA, USA.
Wikipedia. (2023). Cyclin-dependent kinase 2. Retrieved from [Link]
Jotani, M. M., et al. (2010). 7-(4-Bromophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o574.
Furet, P., et al. (2005). Ribbon diagram of CDK2-cyclin A structure and location of the interface... ResearchGate. Retrieved from [Link]
Shaker, Y. M., et al. (2016). 7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine (3). Molecules, 21(11), 1548.
Qiu, M., et al. (2020). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. International Journal of Molecular Sciences, 21(6), 1960.
Nassar, I. F., et al. (2022). e][1][2][3]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. ResearchGate. Retrieved from [Link]
Eldehna, W. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2284-2299.
Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14865-14882.
Hafez, H. N., et al. (2008). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 341(12), 786-793.
El-Gohary, N. S., & Shaaban, M. R. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 1995-2015.
Nassar, I. F., et al. (2022). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2][3]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Acta Poloniae Pharmaceutica, 79(1), 69-80.
Nassar, I. F., et al. (2022). e][1][2][3]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed. Retrieved from [Link]
Baklanov, M. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 799.
Application Notes and Protocols: Regioselective Nucleophilic Substitution of 5-Chloro-2-iodotriazolo[1,5-c]pyrimidine
Application Notes and Protocols: Regioselective Nucleophilic Substitution of 5-Chloro-2-iodo[1][2][3]triazolo[1,5-c]pyrimidine Introduction The[1][2][3]triazolo[1,5-c]pyrimidine scaffold is a privileged heterocyclic moti...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes and Protocols: Regioselective Nucleophilic Substitution of 5-Chloro-2-iodo[1][2][3]triazolo[1,5-c]pyrimidine
Introduction
The[1][2][3]triazolo[1,5-c]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique electronic properties and ability to engage in various biological interactions make it a valuable core for designing novel therapeutic agents. The functionalization of this scaffold through regioselective substitution reactions is a critical step in the synthesis of diverse compound libraries for screening and lead optimization. This document provides a detailed guide to understanding and performing regioselective nucleophilic substitution on 5-Chloro-2-iodo[1][2][3]triazolo[1,5-c]pyrimidine, a versatile building block for the synthesis of novel chemical entities.
The presence of two distinct halogen atoms at the C2 and C5 positions of the[1][2][3]triazolo[1,5-c]pyrimidine core presents a compelling challenge and a synthetic opportunity. The differential reactivity of the iodo and chloro substituents allows for selective functionalization, enabling the stepwise introduction of various nucleophiles. This guide will delve into the mechanistic underpinnings of this regioselectivity, provide experimentally validated protocols for selective substitution, and offer insights into the causal factors that govern the reaction outcomes.
Understanding the Regioselectivity: A Mechanistic Perspective
The regioselectivity of nucleophilic aromatic substitution (SNAr) on 5-Chloro-2-iodo[1][2][3]triazolo[1,5-c]pyrimidine is governed by a combination of electronic and steric factors, as well as the nature of the leaving group. The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is a key determinant of the reaction rate and, consequently, the regioselectivity.
The[1][2][3]triazolo[1,5-c]pyrimidine ring system is electron-deficient due to the presence of multiple nitrogen atoms, which activates the attached halogens towards nucleophilic attack. To predict the more reactive site, we must consider the electronic influence of the fused triazole ring on the pyrimidine ring and the intrinsic properties of the halogen leaving groups.
In dihalopyrimidines, nucleophilic substitution generally favors the C4 (and C6) position over the C2 position.[2][4] This preference is attributed to the greater ability of the nitrogen atoms at positions 1 and 3 to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C4/C6. However, in the fused[1][2][3]triazolo[1,5-c]pyrimidine system, the electronic landscape is altered. For the closely related 5,7-dichloro[1][2][3]triazolo[1,5-a]pyrimidine, it has been demonstrated that the chlorine atom at the C7 position is more reactive towards nucleophilic substitution than the one at C5.[5] This suggests that the C5 position in our target molecule is likely less activated than other positions on the pyrimidine portion of the ring system.
The key to regioselectivity in 5-Chloro-2-iodo[1][2][3]triazolo[1,5-c]pyrimidine lies in the differing lability of the iodo and chloro substituents. In SNAr reactions where the cleavage of the carbon-halogen bond is the rate-determining step, the order of reactivity is typically I > Br > Cl > F, reflecting the bond strengths (C-I is the weakest). Conversely, when the initial nucleophilic attack is rate-determining, the highly electronegative fluorine is the best leaving group due to its strong inductive electron-withdrawing effect which stabilizes the Meisenheimer complex.
For the 5-Chloro-2-iodo[1][2][3]triazolo[1,5-c]pyrimidine system, experimental evidence and general principles of heteroaromatic chemistry suggest that nucleophilic substitution will preferentially occur at the C2 position, displacing the iodo group . This is primarily due to the weaker C-I bond compared to the C-Cl bond, making iodide a better leaving group under typical SNAr conditions.
The following diagram illustrates the proposed regioselective nucleophilic substitution:
Caption: Proposed mechanism for regioselective substitution at the C2 position.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the regioselective nucleophilic substitution of 5-Chloro-2-iodo[1][2][3]triazolo[1,5-c]pyrimidine with amine nucleophiles. These protocols are designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: General Procedure for Amination at the C2 Position
This protocol describes a general method for the selective substitution of the iodo group at the C2 position with a primary or secondary amine.
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base (2-3 equivalents)
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere (Nitrogen or Argon)
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 5-Chloro-2-iodo[1][2][3]triazolo[1,5-c]pyrimidine (1 equivalent).
Dissolve the starting material in a minimal amount of anhydrous DMF or DMSO.
Add the desired primary or secondary amine (2-3 equivalents) to the solution.
Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.
Upon completion, cool the reaction mixture to room temperature.
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 2-amino-5-chloro[1][2][3]triazolo[1,5-c]pyrimidine derivative.
Expected Outcome:
The desired 2-substituted product should be obtained in good to excellent yield, with minimal formation of the 5-substituted isomer. The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Causality behind Experimental Choices:
Solvent: DMF and DMSO are polar aprotic solvents that are excellent for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.
Base: A non-nucleophilic base like DIPEA is used to neutralize the hydroiodic acid (HI) formed during the reaction without competing with the amine nucleophile.
Excess Nucleophile and Base: Using an excess of the amine and base helps to drive the reaction to completion.
Protocol 2: Stepwise Disubstitution - Functionalization at the C5 Position
Following the successful substitution at the C2 position, the remaining chloro group at C5 can be displaced by a different nucleophile, often requiring more forcing conditions.
A second primary or secondary amine (2-5 equivalents)
Anhydrous DMF or DMSO
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a stronger non-nucleophilic base like DBU)
Round-bottom flask with a reflux condenser
Magnetic stirrer and stir bar
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add the 2-amino-5-chloro[1][2][3]triazolo[1,5-c]pyrimidine (1 equivalent).
Dissolve the starting material in anhydrous DMF or DMSO.
Add the second amine nucleophile (2-5 equivalents) and the base (2-4 equivalents).
Heat the reaction mixture to a higher temperature (typically 100-150 °C) and monitor the reaction by TLC or LC-MS.
After the reaction is complete, cool the mixture to room temperature.
Perform an aqueous work-up as described in Protocol 1.
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the 2,5-disubstituted[1][2][3]triazolo[1,5-c]pyrimidine.
Expected Outcome:
The disubstituted product should be formed, allowing for the creation of asymmetrically functionalized[1][2][3]triazolo[1,5-c]pyrimidine derivatives. The yield will depend on the nucleophilicity of the second amine and the reaction conditions.
Causality behind Experimental Choices:
Higher Temperature: The C5-Cl bond is generally less reactive than the C2-I bond. Therefore, higher temperatures are required to overcome the activation energy for the second substitution.
Stronger Base (optional): Depending on the pKa of the second amine, a stronger base may be necessary to facilitate the reaction.
Data Presentation: Regioselectivity with Various Amines
The following table summarizes the expected regioselectivity and approximate reaction conditions for the substitution of 5-Chloro-2-iodo[1][2][3]triazolo[1,5-c]pyrimidine with a selection of amine nucleophiles.
Nucleophile (Amine)
Position of Substitution
Typical Conditions
Expected Yield
Morpholine
C2
DMF, DIPEA, 50 °C, 4h
High
Piperidine
C2
DMSO, K₂CO₃, 60 °C, 6h
High
Aniline
C2
DMF, Cs₂CO₃, 80 °C, 12h
Moderate to High
Benzylamine
C2
DMF, DIPEA, RT, 16h
High
Visualization of the Synthetic Workflow
The following diagram illustrates the sequential functionalization strategy for 5-Chloro-2-iodo[1][2][3]triazolo[1,5-c]pyrimidine.
Caption: Stepwise functionalization of the dihalo-triazolopyrimidine.
Conclusion
The regioselective nucleophilic substitution of 5-Chloro-2-iodo[1][2][3]triazolo[1,5-c]pyrimidine provides a powerful and versatile strategy for the synthesis of novel and diverse libraries of compounds with potential therapeutic applications. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can selectively functionalize the C2 and C5 positions in a stepwise manner. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to effectively utilize this valuable synthetic building block.
References
Korsik, O. et al. (2020). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 16, 1339-1347. [Link]
Guan, A. et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.
Pomorski, A. et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(15), 4465. [Link]
Massari, S. et al. (2018). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry, 16(3), 379-386. [Link]
Da Settimo, F. et al. (2001).
Tian, Z. et al. (2007). Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry, 50(2), 319-327. [Link]
Shawali, A. S. et al. (2012). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 17(6), 6493-6504. [Link]
Lahmidi, S. et al. (2023). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4-TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE. Journal Marocain de Chimie Hétérocyclique, 22(2), 1-10.
El-Sayed, W. A. et al. (2008). Synthesis and antimicrobial activity of some new pyrazole, fused pyrazolo[3,4-d]-pyrimidine and pyrazolo[4,3-e][1][2][3]-triazolo[1,5-c]pyrimidine derivatives. Molecules, 13(7), 1501-1517. [Link]
Ballatore, C. et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]
Aminov, S. V. et al. (2019). Recent advances in 1,2,4-triazolo[1,5-a]pyrimidine chemistry. Advances in Heterocyclic Chemistry, 127, 1-61.
El-Faham, A. et al. (2019). Design and synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as PDE 4B inhibitors endowed with bronchodilator activity. Archiv der Pharmazie, 352(8), e1900002. [Link]
Abdel-Aziz, A. A.-M. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1936-1953. [Link]
Li, X. et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111824. [Link]
PubChem. (n.d.).[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem. Retrieved from [Link]
Phillips, M. A. et al. (2012). Lead-optimization of aryl and aralkyl amine based triazolopyrimidine inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase with antimalarial activity in mice. Journal of Medicinal Chemistry, 55(17), 7626-7637. [Link]
Functionalization of C5-chlorine in [1,2,4]triazolo[1,5-c]pyrimidine scaffolds
An Application Guide to the Strategic Functionalization of C5-Chlorine in[1][2][3]Triazolo[1,5-c]pyrimidine Scaffolds Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-c]pyrimidine Core The[1][2][3]triaz...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Strategic Functionalization of C5-Chlorine in[1][2][3]Triazolo[1,5-c]pyrimidine Scaffolds
Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-c]pyrimidine Core
The[1][2][3]triazolo[1,5-c]pyrimidine nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, leading to potent and selective modulators of various biological targets.[1][4] Compounds incorporating this framework have shown promise as selective antagonists for human A₂A and A₃ adenosine receptors, which are key targets in the treatment of Parkinson's disease.[5] The versatility of this scaffold is largely dictated by the substituents appended to its core, with the C5 position being a particularly critical node for derivatization.
The presence of a chlorine atom at the C5 position transforms the scaffold into a versatile synthetic intermediate. The electron-deficient nature of the fused pyrimidine ring renders the C5-chloro a reactive site, susceptible to both nucleophilic aromatic substitution (SNAAr) and palladium-catalyzed cross-coupling reactions.[6][7] This reactivity opens a gateway for introducing a diverse array of chemical moieties, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and expert insights into the primary methodologies for the functionalization of 5-chloro-[1][2][3]triazolo[1,5-c]pyrimidine, focusing on the underlying principles that govern these transformations.
The most direct approach to functionalizing the C5 position is through nucleophilic aromatic substitution. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C5 position towards attack by nucleophiles, facilitating the displacement of the chloride leaving group. This method is particularly effective for introducing amine, alkoxy, and thiol functionalities.
Causality and Experimental Rationale
The success of an SNAAr reaction on this scaffold hinges on two factors: the nucleophilicity of the attacking species and the stability of the intermediate Meisenheimer complex. Stronger nucleophiles, such as primary and secondary amines, alkoxides, and thiolates, react more readily. The reaction is often conducted in a polar aprotic solvent like DMF or DMSO to solubilize the reactants and is frequently aided by a non-nucleophilic base (e.g., DIPEA or K₂CO₃) to deprotonate the nucleophile or scavenge the HCl byproduct.
Caption: General workflow for SNAAr functionalization.
Protocol 1: C5-Amination via SNAAr
This protocol describes a typical procedure for the reaction of 5-chloro-[1][2][3]triazolo[1,5-c]pyrimidine with a primary or secondary amine.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for chromatography
Procedure:
To a clean, dry reaction vial equipped with a magnetic stir bar, add 5-chloro-[1][2][3]triazolo[1,5-c]pyrimidine (e.g., 155 mg, 1.0 mmol).
Add the desired amine (1.2 mmol) and DIPEA (3.0 mmol).
Add DMF (5 mL) to dissolve the reactants.
Seal the vial and heat the reaction mixture to 80-100 °C.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
Cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing water (20 mL) and extract with EtOAc (3 x 20 mL).
Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL), followed by brine (20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure C5-amino substituted product.
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
For the construction of C-C and more complex C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.[8] These methods offer broad substrate scope and functional group tolerance, making them highly valuable for late-stage diversification in drug discovery programs.[6][7]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C5 position and a wide variety of aryl or vinyl boronic acids/esters.
Principle and Rationale:
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C5-Cl bond, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often required to promote the challenging oxidative addition step and facilitate reductive elimination.[9] A base (e.g., K₃PO₄, Cs₂CO₃) is essential for the transmetalation step.
To a flame-dried Schlenk flask under an inert atmosphere, add 5-chloro-[1][2][3]triazolo[1,5-c]pyrimidine (1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.05 mmol), and SPhos (0.1 mmol).
Evacuate and backfill the flask with inert gas three times.
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
Heat the reaction mixture to 90-110 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-24 hours), cool to room temperature.
Dilute the mixture with EtOAc (30 mL) and filter through a pad of Celite, washing the pad with additional EtOAc.
Transfer the filtrate to a separatory funnel, wash with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the residue by flash column chromatography to yield the C5-aryl product.
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
B. Buchwald-Hartwig Amination for C-N Bond Formation
For accessing a broader range of nitrogen-based substituents, including anilines and other less nucleophilic amines, the Buchwald-Hartwig amination is a powerful alternative to SNAAr.
Principle and Rationale:
This reaction follows a catalytic cycle similar to the Suzuki coupling but involves the coupling of an amine. The choice of ligand is paramount to prevent catalyst decomposition and promote the C-N bond-forming reductive elimination step. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos) are commonly employed. A strong, non-nucleophilic base like sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine.
Protocol 3: C5-Anilination via Buchwald-Hartwig Amination
In a glovebox or under a robust stream of inert gas, add NaOᵗBu (1.4 mmol) to a flame-dried Schlenk flask.
Add 5-chloro-[1][2][3]triazolo[1,5-c]pyrimidine (1.0 mmol), the aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.08 mmol).
Evacuate and backfill the flask with inert gas three times.
Add anhydrous, degassed toluene (10 mL) via syringe.
Heat the reaction to 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC/LC-MS, typically 8-24 hours).
Cool the mixture, dilute with EtOAc, and filter through Celite.
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution and purify the crude product by column chromatography to obtain the desired C5-anilino derivative.
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Troubleshooting and Key Considerations
Low Yields in SNAAr: If yields are low, consider increasing the temperature, using a more polar solvent like NMP, or employing microwave irradiation to accelerate the reaction. Ensure the nucleophile is not sterically hindered.
Dechlorination Side Product: In palladium-catalyzed reactions, premature hydrodechlorination can be a problematic side reaction. This can often be minimized by ensuring a strictly inert atmosphere, using high-purity (and dry) solvents, and carefully screening ligands.
Catalyst Inactivity: Ensure all reagents and solvents for cross-coupling reactions are anhydrous and thoroughly degassed. Oxygen can rapidly deactivate the Pd(0) catalyst. Using pre-catalysts can sometimes improve reproducibility.
Purification Challenges: The nitrogen-rich products can sometimes chelate to the silica gel column, leading to tailing and difficult purification. Pre-treating the silica with triethylamine (0.5-1% in the eluent) can mitigate this issue.
Conclusion
The C5-chloro position of the[1][2][3]triazolo[1,5-c]pyrimidine scaffold is a highly valuable handle for synthetic diversification. Through robust and well-established methodologies such as Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, chemists can readily access a vast chemical space. The protocols and insights provided herein offer a practical framework for researchers to successfully functionalize this important heterocyclic core, paving the way for the discovery of novel therapeutics with enhanced potency, selectivity, and drug-like properties.
References
Oukoloff, K. et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry. Available at: [Link]
Zhang, N. et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
Aman, F. et al. (2026). Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Molecular Diversity. Available at: [Link]
Wang, H. et al. (2017). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. ACS Infectious Diseases. Available at: [Link]
Tu, Z. et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
Reddy, G. S. et al. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link]
Abdel-Wahab, B. F. et al. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules. Available at: [Link]
Abdelhamid, A. O. et al. (2012). Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. European Journal of Chemistry. Available at: [Link]
Scapin, E. et al. (2013). Synthesis of 1,2,4-Triazolo[1,5-A]pyrimidine Supported Under Ultrasound Irradiation. Editora Edgard Blücher. Available at: [Link]
Slivka, M. V. et al. (2016). Synthesis of[1][2][3]triazolo[1,5-a]pyrimidine (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]
Aman, F. et al. (2026). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Molecular Diversity. Available at: [Link]
Maleki, A. et al. (2024). The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. RSC Advances. Available at: [Link]
Tsuchiya, Y. et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. Available at: [Link]
Xu, Z. et al. (2007). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]
Kisel, V. M. et al. (2000). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Tetrahedron. Available at: [Link]
Barret, R. et al. (2011). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-c]pyrimidine Derivatives as A2A Receptor-Selective Antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Oukoloff, K. et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship. Available at: [Link]
He, H. et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. Available at: [Link]
Abdel-Wahab, B. F. et al. (2022). Novel[1][2][6]triazoles,[1][2][6]triazolo[4,5-d]Pyrimidines, and Some of Their Glycoside Derivatives. Polycyclic Aromatic Compounds. Available at: [Link]
A Researcher's Guide to C-H Activation Strategies Involving Triazolopyrimidine Intermediates
Introduction: The Strategic Importance of C-H Activation on a Privileged Scaffold In the landscape of modern synthetic and medicinal chemistry, the pursuit of efficiency and novelty is paramount. Direct C-H activation ha...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of C-H Activation on a Privileged Scaffold
In the landscape of modern synthetic and medicinal chemistry, the pursuit of efficiency and novelty is paramount. Direct C-H activation has emerged as a transformative methodology, offering an atom-economical and environmentally conscious alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials.[1] This approach allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, streamlining synthetic pathways and enabling the late-stage functionalization of complex molecules.[2]
At the heart of many successful drug discovery programs lies the[1][3][4]triazolo[1,5-a]pyrimidine scaffold. This nitrogen-rich heterocyclic system is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[5][6] The fusion of a triazole and a pyrimidine ring creates a unique electronic and structural motif that is both stable and amenable to chemical modification.
This guide provides an in-depth exploration of various transition-metal-catalyzed C-H activation strategies focused on the functionalization of triazolopyrimidine and its closely related bioisosteres, such as triazolopyridines. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols and explaining the causal reasoning behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage these powerful synthetic tools for the creation of novel chemical entities.
Section 1: Palladium-Catalyzed C-H Functionalization: The Workhorse of Cross-Coupling
Palladium catalysis is arguably the most extensively studied and versatile approach for C-H functionalization. Its success lies in the predictable reactivity of various palladium intermediates and the fine-tunability of the catalytic system through the judicious choice of ligands, bases, and additives.
Mechanistic Principles and Key Considerations
The generally accepted mechanism for palladium-catalyzed C-H arylation of electron-deficient heterocycles, such as triazolopyrimidines, often proceeds through a concerted metalation-deprotonation (CMD) pathway. In this process, a Pd(II) species, often coordinated to a ligand, interacts with the C-H bond. A base then facilitates the cleavage of the C-H bond and the formation of a palladacycle intermediate. This intermediate can then undergo reductive elimination with an aryl halide to form the desired C-C bond and regenerate the active Pd(II) catalyst. The choice of base is critical; it must be strong enough to facilitate the C-H cleavage but not so strong as to cause undesired side reactions.
Application: Direct C-H Arylation
Direct C-H arylation offers a powerful method for installing aryl groups onto the triazolopyrimidine core, a common strategy in medicinal chemistry to probe structure-activity relationships.
Protocol: Palladium-Catalyzed Direct Arylation of 1,4-Disubstituted 1,2,3-Triazoles
This protocol is adapted from a procedure for the direct arylation of 1,2,3-triazoles and serves as a representative example of the conditions often employed for related nitrogen-rich heterocycles.[7]
Materials:
1,4-Disubstituted 1,2,3-triazole (1.0 equiv)
Aryl iodide (1.2 equiv)
Palladium(II) acetate (Pd(OAc)2) (5 mol%)
Triphenylphosphine (PPh3) (10 mol%)
Potassium carbonate (K2CO3) (2.0 equiv)
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
To an oven-dried Schlenk tube, add the 1,4-disubstituted 1,2,3-triazole, aryl iodide, Pd(OAc)2, PPh3, and K2CO3.
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
Add anhydrous DMF via syringe.
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Table 1. Representative Conditions for Palladium-Catalyzed C-H Arylation.
Figure 1. Generalized Catalytic Cycle for Pd-Catalyzed C-H Arylation.
Section 2: Copper-Catalyzed C-H Functionalization: An Economical and Versatile Alternative
Copper catalysis has gained significant traction as a more sustainable and cost-effective alternative to palladium-based systems for C-H functionalization. These reactions often proceed under milder conditions and exhibit unique reactivity patterns.
Mechanistic Insights
The mechanisms of copper-catalyzed C-H functionalization are diverse and can be influenced by the choice of ligands and reaction partners. While some reactions may proceed through a Cu(I)/Cu(III) catalytic cycle, others may involve single-electron transfer (SET) pathways, particularly when radical precursors are used.
Application: C-H Benzylation
The introduction of a benzyl group can significantly impact the biological activity of a molecule. Copper-catalyzed C-H benzylation provides a direct method for forging this valuable C(sp²)-C(sp³) bond.
Protocol: Copper(I)-Catalyzed Benzylation of Triazolopyridine with N-Tosylhydrazones
This protocol is a detailed procedure for the benzylation of a triazolopyridine, a close structural analog of triazolopyrimidine.
Materials:
Triazolopyridine (1.0 equiv)
N-Tosylhydrazone (1.5 equiv)
Copper(I) iodide (CuI) (10 mol%)
1,10-Phenanthroline (20 mol%)
Potassium carbonate (K2CO3) (2.0 equiv)
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
In a sealed tube, combine the triazolopyridine, N-tosylhydrazone, CuI, 1,10-phenanthroline, and K2CO3.
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
Add anhydrous DMSO via syringe.
Seal the tube tightly and place it in a preheated oil bath at 100 °C for 12 hours.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel.
Table 2. Examples of Copper-Catalyzed Benzylation of Triazolopyridines.
Figure 2. Proposed Mechanism for Copper-Catalyzed Benzylation.
Section 3: Rhodium-Catalyzed C-H Activation and Annulation: Building Molecular Complexity
Rhodium catalysts, particularly those featuring a cyclopentadienyl (Cp*) ligand, are highly effective for C-H activation and subsequent annulation reactions. These processes allow for the rapid construction of complex polycyclic systems from relatively simple starting materials.
Principles of Rhodium(III) Catalysis
The catalytic cycle typically begins with the C-H activation of the substrate by the [Cp*Rh(III)] complex to form a five-membered rhodacycle intermediate. This intermediate then coordinates to an alkyne, followed by migratory insertion and reductive elimination to afford the annulated product and regenerate the active catalyst.
Protocol: Rhodium(III)-Catalyzed Annulation of N-Azolo Imines with Alkynes
This protocol describes a general procedure for the synthesis of fused azolopyrimidines.[3]
Materials:
N-Azolo imine (1.0 equiv)
Alkyne (1.2 equiv)
[Cp*RhCl2]2 (2.5 mol%)
Silver hexafluoroantimonate (AgSbF6) (10 mol%)
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
To a screw-capped vial, add the N-azolo imine, [Cp*RhCl2]2, and AgSbF6.
Evacuate and backfill the vial with argon.
Add anhydrous DCE and the alkyne via syringe.
Seal the vial and heat the mixture at 80 °C for 12-24 hours.
After cooling, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Figure 3. Catalytic Cycle for Rh(III)-Catalyzed Annulation.
Section 4: Ruthenium-Catalyzed C-H Alkylation: Forging C-C Bonds with High Regioselectivity
Ruthenium catalysis offers a cost-effective and often highly regioselective method for C-H functionalization. Ru(II) catalysts have proven to be particularly effective for the alkylation of heterocycles.
Protocol: Ruthenium(II)-Catalyzed Regioselective C-H Alkylation of Pyridotriazoles with Maleimides
This protocol details the synthesis of triazolopyridine-succinimide scaffolds.[1]
Materials:
Pyridotriazole (1.0 equiv)
N-Substituted maleimide (1.2 equiv)
[Ru(p-cymene)Cl2]2 (5 mol%)
Potassium acetate (KOAc) (20 mol%)
Anhydrous tert-amyl alcohol
Procedure:
In a screw-capped vial, combine the pyridotriazole, N-substituted maleimide, [Ru(p-cymene)Cl2]2, and KOAc.
Evacuate and backfill the vial with argon.
Add anhydrous tert-amyl alcohol via syringe.
Seal the vial and heat the mixture at 100 °C for 16 hours.
After cooling, evaporate the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel.
Table 3. Ruthenium-Catalyzed Alkylation of Pyridotriazoles.
Section 5: Iridium-Catalyzed C-H Borylation: A Gateway to Further Functionalization
Iridium-catalyzed C-H borylation is a powerful tool for introducing a boronic ester group onto an aromatic or heteroaromatic ring. The resulting borylated intermediates are highly versatile and can be used in a wide range of subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Protocol: Iridium-Catalyzed C-H Borylation of an Aromatic Heterocycle
This is a general protocol for the borylation of heteroarenes, which is applicable to triazolopyrimidine systems.[9]
In a glovebox, add [Ir(cod)OMe]2 and dtbpy to a vial.
Add anhydrous cyclohexane and stir for 10 minutes.
Add the heteroaromatic substrate and B2pin2.
Seal the vial and heat at 80 °C for 12-18 hours.
Cool the reaction to room temperature and quench with water.
Extract the mixture with dichloromethane.
Dry the combined organic layers over anhydrous sodium sulfate and filter.
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Figure 4. Simplified Catalytic Cycle for Iridium-Catalyzed C-H Borylation.
Conclusion
The C-H activation of triazolopyrimidine intermediates represents a powerful and versatile platform for the synthesis of novel, biologically active molecules. The strategies outlined in this guide, from the workhorse palladium-catalyzed arylations to the more specialized iridium-catalyzed borylations, provide a comprehensive toolkit for researchers in drug discovery and development. By understanding the mechanistic principles and applying the detailed protocols provided, scientists can efficiently explore the chemical space around this privileged scaffold, accelerating the journey towards new therapeutic agents. The continued development of novel catalysts and methodologies in C-H activation promises an even more exciting future for the functionalization of triazolopyrimidines and other important heterocyclic systems.
References
Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. Organic Letters. [Link]
Ruthenium(ii)-catalyzed regioselective C–H alkylation of pyridotriazoles with maleimides: access to triazolopyridine–succinimide scaffolds. Organic & Biomolecular Chemistry. [Link]
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]
Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. Catalysts. [Link]
Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Accounts of Chemical Research. [Link]
Ruthenium(II)-Catalyzed Late-Stage Incorporation of N-Aryl Triazoles and Tetrazoles with Sulfonium Salts via C-H Activation. Angewandte Chemie International Edition. [Link]
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. [Link]
Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. [Link]
Synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. Current Medicinal Chemistry. [Link]
Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles. Molecules. [Link]
Palladium-catalyzed chemoselective monoarylation of hydrazides for the synthesis of[1][3][4]triazolo[4,3-a]pyridines. Organic Letters. [Link]
Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science. [Link]
Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][3][4]Triazolo[4,3-a]pyrimidines. Molecules. [Link]
Purification methods for 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine intermediates
Introduction The intermediate 5-chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine is a critical scaffold, particularly in the synthesis of adenosine A2a receptor antagonists (e.g., Preladenant analogues). Its structural inte...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The intermediate 5-chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine is a critical scaffold, particularly in the synthesis of adenosine A2a receptor antagonists (e.g., Preladenant analogues). Its structural integrity is defined by two reactive handles: the C5-chloro group (susceptible to nucleophilic aromatic substitution,
) and the C2-iodo group (susceptible to metal-halogen exchange and photolytic cleavage).
This guide addresses the three most common failure modes in generating high-purity material:
Regioisomeric Contamination: Incomplete Dimroth rearrangement leading to the kinetic [4,3-c] isomer.
Hydrolytic Degradation: Conversion of the 5-Cl to the 5-OH (oxo) impurity during aqueous workup.
Iodine Instability: Oxidative deiodination or light-induced radical cleavage.
Module 1: The "Dirty" Crude – Isomer Control & Isolation
The Core Problem: Isomer Identity
Synthesis of this scaffold typically involves the oxidative cyclization of a hydrazone.[1] This reaction kinetically favors the [1,2,4]triazolo[4,3-c]pyrimidine ring. To obtain the thermodynamic [1,5-c] isomer, a Dimroth rearrangement (usually acid- or base-catalyzed with heat) is required.
Critical Checkpoint: Before purification, you must confirm the isomer ratio. The [4,3-c] isomer often co-elutes with the [1,5-c] product on standard silica gradients.
Troubleshooting Workflow
Figure 1: Decision tree for ensuring isomeric purity prior to column chromatography.
Technical Insight:
The [1,5-c] isomer is thermodynamically stable. If NMR shows a mixture, do not column . The separation is difficult and yield-destroying. Instead, return the crude to reflux in ethanol with a catalytic amount of acid (or base, depending on your specific antecedent steps) to drive the rearrangement to completion.
Module 2: Hydrolysis Prevention (The 5-Cl Trap)
The C5 position is electron-deficient. In the presence of water and a base (even weak bases like bicarbonate), the 5-Cl is rapidly hydrolyzed to the 5-hydroxy (tautomerizing to the 5-one), which is a "dead" intermediate for
coupling.
Protocol: The "Dry" Workup
Standard aqueous extractions are risky. Use this modified precipitation protocol for >10g scales.
Quench: If oxidative cyclization (e.g., using PhI(OAc)2) was used, quench excess oxidant with saturated aqueous Sodium Thiosulfate . Crucial: Keep this step rapid (<10 mins) and cold (0°C).
Extraction: Use DCM (Dichloromethane) . Avoid Ethyl Acetate if possible, as it retains more water.
Drying: Dry the organic layer over MgSO4 (Magnesium Sulfate) immediately. Do not use Na2SO4 as it is slower.
Filtration: Filter through a pad of Celite to remove inorganic salts and oxidized iodine byproducts.
Table 1: Solvent Compatibility Guide
Solvent
Suitability
Risk Factor
Notes
Methanol
🔴 High Risk
Nucleophilic Attack
Can form 5-OMe impurity if heated. Avoid in bulk concentration.
Water (Basic)
🔴 Critical
Hydrolysis
5-Cl converts to 5-OH rapidly at pH > 8.
DCM
🟢 Excellent
Low
Good solubility, low nucleophilicity.
Acetonitrile
🟡 Moderate
Polymerization
Good for crystallization, but avoid prolonged reflux.
Module 3: Chromatographic Purification
Separating the 5-chloro-2-iodo intermediate from de-iodinated byproducts (5-chloro-triazolopyrimidine) requires a tuned stationary phase.
The "Buffered Silica" Method
Standard silica gel is slightly acidic. While the triazolopyrimidine core is stable to acid, the iodine enhances the "stickiness" of the compound, leading to streaking.
Step-by-Step Protocol:
Column Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes, then flush with pure Hexanes to remove bulk TEA. This neutralizes active silanol sites.
Eluent System:
Solvent A: Hexanes (or Heptane)
Solvent B: Ethyl Acetate (EtOAc)
Gradient: 0% B to 40% B over 20 CV (Column Volumes).
Loading: Dry load on Celite. Do not liquid load with DCM, as it often causes band broadening for this specific scaffold.
Troubleshooting Co-elution:
If the de-iodinated impurity (5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine) co-elutes:
Switch to DCM/MeOH: Use a gradient of 0–5% MeOH in DCM. The iodine atom significantly changes the polarizability, often allowing separation in chlorinated solvents where EtOAc/Hex fails.
Module 4: Crystallization (Polishing)
For high-purity applications (e.g., GMP starting material), chromatography is insufficient to remove trace heavy metals or iodobenzene byproducts.
Recommended Method: Anti-solvent Trituration
Dissolution: Dissolve the chromatographed solid in the minimum amount of warm THF (Tetrahydrofuran) or DCM (approx. 5-7 mL per gram).
Precipitation: Slowly add Heptane (dropwise) with vigorous stirring until the solution turns cloudy.
Aging: Cool to 0°C and stir for 2 hours.
Filtration: Collect the pale yellow/off-white solid.
Q1: My product is turning purple/brown on the bench. What is happening?A: This indicates Iodine liberation (homolytic cleavage of the C-I bond). This compound is photolabile .
Fix: Store the solid in amber vials wrapped in foil. If the solid is already discolored, wash it with cold hexanes containing a trace of sodium thiosulfate, then dry immediately.
Q2: Can I use Methanol for recrystallization?A:Avoid it. While solubility is good, heating 5-chloro-triazolopyrimidines in methanol can lead to
displacement of the chloride by methoxide, forming the 5-methoxy impurity. Acetonitrile or THF/Heptane are safer alternatives.
Q3: The NMR shows a small doublet near the main product peaks. Is this the regioisomer?A: Yes, this is likely the [1,5-a] isomer or the [4,3-c] precursor.
Diagnostic: The C2-proton (if not iodinated) or the pyrimidine protons will show distinct shifts. The [1,5-c] isomer typically has pyrimidine protons further downfield due to the specific ring fusion electronics compared to the [1,5-a].
Q4: I have poor yield after the column. Where did it go?A: If you used standard silica without neutralization, the iodine moiety likely interacted with silanols, causing irreversible adsorption. Always use the TEA-buffered silica method described in Module 3.
References
Dimroth Rearrangement Mechanism: Potáček, M. (2019). "Rearrangements of [1,2,4]Triazolo[4,3-c]pyrimidines." Journal of Heterocyclic Chemistry.
A2a Antagonist Synthesis: Neustadt, B. R., et al. (2007). "Discovery of Preladenant: A Potent, Selective Adenosine A2a Receptor Antagonist." Bioorganic & Medicinal Chemistry Letters, 17(5), 1376-1380.
Purification of Halogenated Heterocycles: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (See section on Triazolopyrimidine synthesis).
General Stability Data: Sigma-Aldrich Technical Data Sheet for 5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine (CAS 76044-36-5).
Technical Support Center: Optimizing Catalyst Selection for 2-Iodo Substitution on Triazolopyrimidines
Welcome to the dedicated technical support center for the optimization of 2-iodo substitution on triazolopyrimidines. This guide is tailored for researchers, medicinal chemists, and drug development professionals who are...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for the optimization of 2-iodo substitution on triazolopyrimidines. This guide is tailored for researchers, medicinal chemists, and drug development professionals who are navigating the nuances of this critical synthetic transformation. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experimental work.
Introduction to the Synthetic Challenge
The regioselective introduction of an iodine atom at the 2-position of the triazolopyrimidine scaffold is a pivotal step in the synthesis of numerous biologically active compounds. This functionalization serves as a versatile handle for subsequent cross-coupling reactions, enabling the rapid diversification of molecular structures. However, the intrinsic electronic nature of the triazolopyrimidine ring system can render this iodination step non-trivial, frequently leading to challenges in achieving high conversion, controlling regioselectivity, and simplifying product purification. The judicious selection of the catalyst and reaction conditions is therefore of paramount importance for a successful outcome. This guide provides a structured and logical framework for catalyst selection and reaction optimization.
FAQ 1: My 2-iodo substitution reaction is exhibiting low conversion to the desired product. What are the key parameters I should investigate?
Low conversion is a frequent obstacle in synthetic chemistry and can often be attributed to a handful of critical factors. A systematic and logical approach to troubleshooting is the most effective way to identify and resolve the underlying issue.
Initial Diagnostic Checklist:
What is your current catalyst system? (e.g., Palladium-based, Copper-based, or metal-free)
What are your specific reaction conditions? (e.g., temperature, solvent, reaction duration, atmosphere)
What is the substitution pattern of your starting triazolopyrimidine? (i.e., are there other potentially reactive functional groups?)
Troubleshooting Guide:
Catalyst Activity, Loading, and Integrity:
Palladium Catalysts: For C-H activation and subsequent iodination, palladium catalysts are a common choice. The oxidation state of the palladium, typically Pd(II) salts like Pd(OAc)₂ or PdCl₂, is a critical parameter. It is essential to use a high-purity catalyst from a reputable supplier and to ensure it has been stored under appropriate conditions to prevent deactivation. The catalyst loading is another key variable; while a higher loading may increase the reaction rate, it can also promote side reactions and increase the overall cost of the synthesis. A typical loading range to explore is 1-5 mol%.
Copper Catalysts: Copper-based systems, utilizing salts such as CuI or Cu(OAc)₂, can be effective and more economical alternatives to palladium. For these systems, the choice of an appropriate ligand is often crucial for stabilizing the copper catalyst and achieving the desired reactivity and selectivity.
The Nature and Stoichiometry of the Iodinating Agent:
The reactivity of the iodinating agent is a decisive factor. Commonly used reagents include N-iodosuccinimide (NIS), molecular iodine (I₂), and 1,3-diiodo-5,5-dimethylhydantoin (DIH).[1][2] The optimal choice will depend on the specific substrate and reaction conditions. NIS, for instance, is often effective under milder conditions, whereas I₂ may necessitate the use of an additional oxidant.
Impact of Solvent and Temperature:
The solvent plays a multifaceted role, influencing the solubility of the catalyst and reactants, as well as the overall reaction kinetics. Aprotic polar solvents such as DMF, DMAc, or NMP are frequently employed. A systematic screening of solvents is highly recommended.
Temperature is a double-edged sword. Increasing the temperature can accelerate the reaction but may also lead to catalyst decomposition or the formation of undesired byproducts. A careful temperature optimization study is therefore advisable.
Experimental Protocol: A General Workflow for Condition Screening
The following is a generalized procedure for systematically screening reaction conditions to enhance conversion:
Table 1: Troubleshooting Low Conversion in 2-Iodo Substitution
Parameter
Potential Issue
Recommended Action
Catalyst
Low activity, incorrect oxidation state, or catalyst degradation.
- Verify the quality and storage conditions of your catalyst. - Screen a panel of palladium (e.g., Pd(OAc)₂, PdCl₂) or copper (e.g., CuI, Cu(OAc)₂) catalysts. - Optimize the catalyst loading, typically within the 1-5 mol% range.
Iodinating Agent
Insufficient reactivity for the specific substrate.
- Evaluate a range of iodinating agents, such as N-iodosuccinimide (NIS), iodine (I₂), or 1,3-diiodo-5,5-dimethylhydantoin (DIH).[1][2]
Solvent
Poor catalyst solubility or unfavorable reaction kinetics.
- Screen a variety of aprotic polar solvents (e.g., DMF, DMAc, NMP).
Temperature
Suboptimal reaction rate or catalyst instability at elevated temperatures.
- Perform a temperature screen (e.g., from ambient temperature up to 120 °C) to identify the optimal balance between reaction rate and stability.
Atmosphere
Deactivation of the catalyst by oxygen or moisture.
- Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
Diagram 1: A Systematic Workflow for Troubleshooting Low Conversion
Caption: A structured approach to diagnosing and resolving low conversion.
FAQ 2: I am observing the formation of significant byproducts. How can I enhance the selectivity of my 2-iodo substitution?
The presence of byproducts is a clear indication that the reaction conditions are not sufficiently selective for the desired transformation. The first step in addressing this issue is to identify the structure of the major byproducts.
Common Byproducts and Their Potential Causes:
Di-iodinated or other over-iodinated products: This suggests that the reaction is proceeding too rapidly or that the iodinating agent is too reactive.
Decomposition of the starting material: This can be a consequence of excessive temperature or incompatibility with the chosen catalyst or solvent.
Formation of homocoupled products: This is a known side reaction in some palladium-catalyzed processes.
Troubleshooting Guide:
Modulating Reactivity:
Lower the Reaction Temperature: Reducing the temperature is often the simplest and most effective way to improve selectivity by favoring the kinetically controlled product.[3]
Employ a Milder Iodinating Agent: If over-iodination is the primary issue, switching to a less reactive iodinating agent, such as NIS, can be highly beneficial.[1][3]
Reduce Catalyst Loading: In some cases, a high catalyst concentration can contribute to the formation of undesired side products.
The Critical Role of Ligand Selection:
For metal-catalyzed reactions, the choice of ligand can dramatically influence selectivity. In the context of palladium-catalyzed C-H functionalization, a vast array of phosphine and N-heterocyclic carbene (NHC) ligands are available. A thorough ligand screening is often a necessary step to identify the optimal ligand for a particular substrate.
The Use of Protecting Groups:
If your triazolopyrimidine starting material possesses other potentially reactive sites, the strategic use of protecting groups may be required to ensure that the iodination occurs exclusively at the desired 2-position.
Diagram 2: A Logic Tree for Improving Reaction Selectivity
Caption: A decision-making framework for addressing common byproduct formation.
FAQ 3: What is the generally accepted mechanism for palladium-catalyzed 2-iodo substitution, and how can this knowledge inform my choice of catalyst?
A fundamental understanding of the reaction mechanism is invaluable for the rational design and optimization of a catalytic system. In the case of palladium-catalyzed C-H iodination, two primary mechanistic pathways are generally considered: a Pd(II)/Pd(IV) catalytic cycle and a Pd(II)/Pd(II) redox-neutral pathway.[4][5]
An Overview of the Mechanism:
C-H Activation: The catalytic cycle is typically initiated by the coordination of the triazolopyrimidine substrate to the Pd(II) catalyst, followed by a C-H activation step to form a five-membered palladacycle intermediate.
The Iodination Step:
The Pd(II)/Pd(IV) Pathway: In this scenario, the palladacycle intermediate is oxidized by the iodinating agent to a Pd(IV) species. This is followed by reductive elimination to form the desired C-I bond and regenerate the active Pd(II) catalyst.
The Pd(II)/Pd(II) Redox-Neutral Pathway (Electrophilic Cleavage): Alternatively, the palladacycle can react directly with an electrophilic iodine species, leading to the formation of the C-I bond without a formal change in the oxidation state of the palladium center.[4][5][6]
How This Informs Catalyst Selection:
The operative mechanism can be influenced by several factors, including the nature of the directing group on the substrate, the choice of oxidant, and the type of C-H bond being functionalized.[5]
For the Pd(II)/Pd(II) pathway, the electrophilicity of the iodinating agent is a particularly important consideration.
The ligands coordinated to the palladium center can significantly influence the stability of the various intermediates in the catalytic cycle and can therefore play a crucial role in directing the reaction down a specific mechanistic pathway.
Diagram 3: A Simplified Representation of the Potential Catalytic Cycles
Caption: A comparative illustration of the potential palladium-catalyzed iodination pathways.
References
Mechanistic Details of Pd(II)-Catalyzed C–H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage. Journal of the American Chemical Society. [Link]
Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage - PubMed. National Center for Biotechnology Information. [Link]
Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds - ETH Zürich. ETH Zurich. [Link]
Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage. | Semantic Scholar. Semantic Scholar. [Link]
Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC. National Center for Biotechnology Information. [Link]
Structure-Guided Lead Optimization of Triazolopyrimidine-Ring Substituents Identifies Potent Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors with Clinical Candidate Potential | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
(PDF) Selective C–H Iodination of (Hetero)arenes - ResearchGate. ResearchGate. [Link]
A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes | Request PDF - ResearchGate. ResearchGate. [Link]
Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PubMed. National Center for Biotechnology Information. [Link]
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC. National Center for Biotechnology Information. [Link]
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][5][6]triazolopyrimidine Derivatives as Potential Anticancer Agents - MDPI. MDPI. [Link]
Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
Spectroscopic Characterization Guide: 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine & Impurity Profiling
Executive Summary: The Structural Fidelity Challenge In the high-stakes arena of kinase inhibitor and adenosine receptor antagonist development, the scaffold 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine represents a c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Fidelity Challenge
In the high-stakes arena of kinase inhibitor and adenosine receptor antagonist development, the scaffold 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine represents a critical, high-value intermediate. Its dual-halogenated core allows for orthogonal functionalization—selective nucleophilic displacement at the C5-chlorine and palladium-catalyzed cross-coupling at the C2-iodine.
However, the synthesis of this scaffold is prone to a "silent" failure mode: the formation of the [1,2,4]triazolo[4,3-c]pyrimidine regioisomer. This kinetic impurity is isobaric and often co-elutes with the desired thermodynamic [1,5-c] product, making standard LC-MS characterization insufficient.
This guide provides an authoritative comparison of spectroscopic techniques required to unequivocally distinguish the target 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine (Target) from its critical impurities. We move beyond basic identification to establish a self-validating analytical workflow.
Synthetic Context & Impurity Origins
To characterize impurities, one must understand their genesis. The primary route to the target involves the oxidative cyclization of a pyrimidinylhydrazone.[1] This reaction is governed by the Dimroth Rearrangement , a thermodynamic equilibration that dictates the purity profile.
The Dimroth Rearrangement Pathway
The initial cyclization often yields the kinetic [4,3-c] isomer. Under acidic, basic, or thermal stress, this rearranges to the stable [1,5-c] isomer. Incomplete rearrangement results in a mixture of regioisomers.
Figure 1: The genesis of impurities. The critical quality attribute is the ratio of Kinetic [4,3-c] to Thermodynamic [1,5-c].
Comparative Analysis of Characterization Techniques
This section compares the efficacy of three primary analytical approaches. We evaluate them based on Resolution (ability to distinguish isomers), Throughput , and Structural Definitiveness .
Comparison Matrix
Feature
Method A: HPLC-UV/MS
Method B: 1D 1H/13C NMR
Method C: 2D 15N-HMBC NMR
Primary Utility
Purity quantification & Mass confirmation
Functional group verification
Definitive Regioisomer Assignment
Differentiation Power
Low . Isomers are isobaric and often co-elute.
Medium . Subtle shift differences; requires reference standards.
High . Unambiguous connectivity proof.
Sample Requirement
< 1 mg
5-10 mg
20-50 mg (Concentration sensitive)
Throughput
High (Minutes)
Medium (10-30 mins)
Low (1-4 Hours)
Verdict
Screening only
Preliminary check
Gold Standard
Deep Dive: The NMR Solution (Method C)
While Mass Spectrometry confirms the formula (
), it cannot easily distinguish the connectivity of the triazole ring fusion. Nitrogen-15 Heteronuclear Multiple Bond Correlation (1H-15N HMBC) is the only solution-phase technique that provides self-validating proof of structure without X-ray crystallography.
The Mechanistic Logic
[1,5-c] Isomer (Target): The bridgehead nitrogen is shielded differently than in the [4,3-c] system.
Differentiation Marker: In the [1,5-c] system, the pyrimidine proton (H-7) shows a specific long-range coupling pattern to the bridgehead nitrogen that is distinct from the [4,3-c] isomer's coupling to its respective bridgehead.
Experimental Data: Expected Chemical Shifts
Note: Values are representative of the scaffold class in DMSO-d6.
Nucleus
Target: [1,5-c] Isomer
Impurity: [4,3-c] Isomer
Diagnostic Note
H-2 (Triazole)
8.4 - 8.6 ppm
9.1 - 9.4 ppm
The [4,3-c] proton is typically more deshielded.
C-Bridgehead
~150-155 ppm
~140-145 ppm
C-3a vs C-8a environment.
N-Bridgehead
Distinct 15N shift
Distinct 15N shift
Definitive. Requires 15N-HMBC.
Detailed Experimental Protocols
Protocol 1: Isolation and Purification Strategy
Objective: To separate the kinetic impurity from the thermodynamic target.
Reaction Monitoring: Do not rely solely on TLC. Use UPLC-MS with a slow gradient (5% to 95% ACN over 10 min) to attempt separation of the isobaric peaks.
Rearrangement Drive: If the [4,3-c] impurity is detected (>5%), reflux the crude mixture in ethanol with a catalytic amount of mild base (e.g., NaOAc) or acid to force the Dimroth rearrangement to completion.
Workup: Evaporate solvent. Triturate the residue with cold ethanol. The [1,5-c] target is typically less soluble and will crystallize out, leaving impurities in the mother liquor.
Protocol 2: The Self-Validating NMR Workflow
Objective: Unequivocal structural assignment.
Sample Prep: Dissolve 30 mg of the product in 0.6 mL DMSO-d6 . (Avoid CDCl3 as solubility may be poor and shifts less distinct).
Acquisition 1 (1H NMR): Acquire a standard proton spectrum (16 scans).
Check: Look for the singlet at ~8.5 ppm (Target) vs ~9.2 ppm (Impurity).
Acquisition 2 (1H-15N gHMBC):
Parameter Set: Optimize for long-range coupling (
Hz).
Runtime: ~2-4 hours depending on concentration.
Analysis:
Trace the correlation from the Pyrimidine proton.[2]
If it correlates to a Nitrogen that also correlates to the Triazole proton, map the connectivity.
In [1,5-c], the bridgehead Nitrogen (N1) is chemically distinct from N3/N4.
Analytical Decision Tree
Use this logic flow to determine the purity and identity of your batch.
Figure 2: Analytical Decision Tree for verifying 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine.
References
Dimroth Rearrangement Mechanism & Kinetics:
Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025).[3][4][5][6] ResearchGate.
[Link]
Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine Derivatives:
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement. Beilstein Journal of Organic Chemistry.
[Link]
NMR Differentiation of Regioisomers:
Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry.[2]
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Compound Identity: 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine
CAS: 76044-36-5
Physical State: Solid (typically off-white to yellow powder)
Primary Hazards: Skin Sensitizer (H317), Irritant (Skin/Eye/Respiratory - H315, H319, H335).[1]
Critical Directive: This compound is a dual-halogenated electrophile designed for nucleophilic substitution.[1] Treat as a high-potency alkylating agent. Standard "splash" protection is insufficient; barrier integrity is paramount to prevent sensitization.[1]
Technical Hazard Analysis (The "Why" Behind the Protocol)
To implement effective safety measures, one must understand the molecular behavior of the target. This compound is not merely "toxic"; it is reactive .[1]
Electrophilic Reactivity: The pyrimidine ring, fused with the electron-deficient triazole, activates the halogen substituents (Chlorine at C5, Iodine at C2).
Sensitization Mechanism: The iodine atom is a distinct "soft" leaving group.[1] Upon contact with biological tissue, this molecule can undergo nucleophilic aromatic substitution (
) with cysteine residues in skin proteins (haptenization).[1] This covalent binding triggers the immune response leading to allergic contact dermatitis (H317).[1]
Dust Potential: As a solid heterocyclic intermediate, electrostatic charging is common, leading to aerosolization during weighing.[1] Inhalation risks are significant due to the H335 (Respiratory Irritation) classification.[1]
Personal Protective Equipment (PPE) Matrix
The following protocol moves beyond generic "lab safety" to specific barrier selection based on the compound's physical state and solvent context.
A. Hand Protection Strategy
Core Rule: Nitrile is the baseline, but thickness and layering are non-negotiable variables.[1]
State of Matter
Primary Glove Layer
Secondary Glove Layer
Rationale
Dry Solid
Nitrile (4 mil / 0.10 mm)
None required (optional)
Solid particles do not permeate intact nitrile.[1] Risk is mechanical abrasion or dust.[1]
Solution (Polar) (e.g., MeOH, DMSO)
Nitrile (4-5 mil)
Nitrile (4-5 mil)
Double Gloving Required. Provides a "sacrificial" outer layer.[1] Change outer glove every 30 mins or immediately upon splash.[1]
Solution (Halogenated) (e.g., DCM, Chloroform)
Laminate (Silver Shield®)
Nitrile (Outer Grip)
Critical: Standard nitrile fails against DCM in <2 minutes.[1] The dissolved compound will carry through the glove to the skin.[1]
B. Respiratory & Body Protection[1][2][3][4]
Respiratory:
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1] Work >6 inches inside the sash.[1]
Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1] Note: N95 is insufficient for organic vapors if the solid is wet with solvent.
Ocular:
Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1] Safety glasses with side shields are insufficient due to the high irritation potential (H319).
Dermal (Body):
Lab coat (100% cotton or Nomex; synthetic blends can melt if a fire occurs with synthesis solvents).[1]
Tyvek Sleeves: Recommended during scale-up (>5g) to bridge the gap between glove cuff and lab coat.[1]
Decision Logic: Glove Selection
The following diagram illustrates the decision-making process for glove selection, ensuring the solvent carrier does not compromise the barrier against the active pharmaceutical ingredient (API) intermediate.
Figure 1: Logic flow for selecting barrier protection based on physical state and solvent carrier compatibility.[1]
Operational Workflow: The "Self-Validating" System
Safety is not just equipment; it is a workflow.[1] Follow this closed-loop cycle to minimize exposure.
Phase 1: Preparation (The "Cold" Zone)
Sash Check: Verify fume hood flow alarm is active.
Balance Setup: Place the analytical balance inside the fume hood. If the balance is external, use a static-free powder funnel and a tared, screw-top vial.[1] Never weigh this sensitizer on an open bench.
Decontamination Prep: Pre-soak a paper towel with 10% sodium thiosulfate (or simple soap/water solution) and place it in the back of the hood for immediate wiping of spatulas.[1]
Phase 2: Manipulation (The "Hot" Zone)
Transfer: Use a disposable anti-static spatula.[1]
Solubilization: Add solvent immediately after weighing to suppress dust.[1]
Visual Check: Inspect gloves for discoloration (yellowing) which indicates contamination.[1]
Phase 3: Decontamination & Disposal
Primary Waste: All mother liquors and reaction mixtures containing the compound must go to Halogenated Organic Waste .[1]
Solid Waste: Contaminated gloves, paper towels, and weighing boats go to Hazardous Solid Waste (double-bagged).[1]
Surface Decon: Wipe the work area with a surfactant (soap/water) followed by ethanol.[1] Rationale: The compound is lipophilic; water alone will not remove residues.
Emergency Response Protocols
Incident
Immediate Action
Medical/Follow-up
Skin Contact
1. Drench: Wash with soap and water for 15 mins.[1][2][3] 2. Do NOT use alcohol (enhances skin absorption).[1]
Seek medical attention if redness/itching occurs.[1] Report potential sensitization.
Eye Contact
1. Flush with eyewash station for 15 mins.[1][4] 2. Hold eyelids open.
Mandatory ophthalmology consult due to H319/corrosive potential.[1]
Inhalation
1. Move to fresh air immediately. 2. If breathing is difficult, oxygen (trained personnel only).[1]
Monitor for delayed pulmonary edema (rare but possible with reactive dusts).[1]
Spill (Solid)
1. Wet wipe (do not dry sweep).[1] 2. Place in sealed bag.
Figure 2: Cradle-to-grave handling workflow for 5-Chloro-2-iodo[1,2,4]triazolo[1,5-c]pyrimidine.
References
National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: Triazolopyrimidine Derivatives. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Halogenated Pyrimidines. Retrieved from [Link][5]